molecular formula C10H9N3O2 B3041498 1-methyl-3-(2-nitrophenyl)-1H-pyrazole CAS No. 305811-47-6

1-methyl-3-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B3041498
CAS No.: 305811-47-6
M. Wt: 203.2 g/mol
InChI Key: VQCALXVUMSAFLK-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-nitrophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a nitrophenyl group at the 3-position

Preparation Methods

The synthesis of 1-methyl-3-(2-nitrophenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzaldehyde with methylhydrazine can yield the desired pyrazole derivative. The reaction typically requires an acidic or basic catalyst and is conducted under reflux conditions to facilitate the cyclization process .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ advanced techniques such as microwave-assisted synthesis or the use of ionic liquids as solvents to enhance reaction efficiency .

Chemical Reactions Analysis

1-Methyl-3-(2-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(2-nitrophenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

1-Methyl-3-(2-nitrophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-(2-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-7-6-9(11-12)8-4-2-3-5-10(8)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCALXVUMSAFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296724
Record name 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305811-47-6
Record name 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305811-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(Dimethylamino)-2′-nitroacrylophenone (3.0 g, 13.5 mmol) in absolute ethanol (25 mL) was treated with methylhydrazine (800 μL, 20 mmol) and heated to reflux for 5 hours. The solvent was distilled off, and the residue chromatographed on silica eluting with 2:1 hexane:ethyl acetate to provide 1-methyl-5-(2-nitrophenyl)pyrazole (1.9 g) and 1-methyl-3-(2-nitrophenyl)pyrazole (350 mg).
Quantity
3 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
800 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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